Field: Organic Chemistry
Application: Ethyl imidazo[1,2-B]pyridazine-3-carboxylate acts as a versatile scaffold in organic synthesis and drug development.
Method: The compound is accurately designed and synthesized.
Results: The structure of the synthesized compound was characterized by 1H NMR, 13C NMR, FTIR, and MS.
Field: Biochemistry
Application: Imidazo[1,2-B]pyridazine derivatives show different biological activities and pharmacological properties, such as antifungal, anti-diabetes, antiparasitic, anti-inflammatory, anti-proliferative activity, acetylcholinesterase inhibitors.
Method: The biological activity of these compounds is evaluated in vitro.
Ethyl imidazo[1,2-B]pyridazine-3-carboxylate is a heterocyclic compound characterized by a fused imidazole and pyridazine structure. Its molecular formula is C₉H₉N₃O₂, and it features an ethyl ester functional group at the carboxylate position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and versatility in synthetic applications.
Research has indicated that imidazo[1,2-B]pyridazines exhibit a range of biological activities. Some notable effects include:
The synthesis of ethyl imidazo[1,2-B]pyridazine-3-carboxylate typically involves a multi-step process. A notable method includes:
A convenient two-step one-pot synthesis has been reported, which simplifies the process and improves yield efficiency .
Ethyl imidazo[1,2-B]pyridazine-3-carboxylate has several applications:
Studies on the interactions of ethyl imidazo[1,2-B]pyridazine-3-carboxylate with biological targets have revealed:
Ethyl imidazo[1,2-B]pyridazine-3-carboxylate shares structural similarities with several other compounds. Notable examples include:
Compound Name | Structure Type | Biological Activity |
---|---|---|
Ethyl imidazo[1,2-a]pyridine-3-carboxylate | Imidazo-pyridine | Antibacterial |
Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate | Imidazo-pyridazine | Anticancer |
Imidazo[1,2-b]pyridine | Imidazole-pyridine | Antimicrobial |
Ethyl imidazo[1,2-B]pyridazine-3-carboxylate is unique due to its specific arrangement of nitrogen atoms and carboxylate functionality, which enhances its biological activity compared to related compounds. Its ability to inhibit specific kinases while maintaining lower toxicity profiles makes it a valuable candidate in drug development.